Acetylaconitine;3-Acetylaconitine
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Overview
Description
Acetylaconitine: 3-Acetylaconitine , is a diterpenoid alkaloid derived from the Aconitum plant species. This compound is part of a larger group of alkaloids known for their complex structures and significant biological activities. Acetylaconitine has been studied for its potential therapeutic applications, particularly in traditional medicine, where it has been used for its analgesic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetylaconitine typically involves the acetylation of aconitine, a parent compound found in Aconitum plants. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the desired position on the aconitine molecule .
Industrial Production Methods: Industrial production of Acetylaconitine involves the extraction of aconitine from Aconitum plant sources, followed by its chemical modification through acetylation. The process includes several purification steps to isolate the desired compound with high purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetylaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of Acetylaconitine.
Reduction: Reduction reactions can convert Acetylaconitine into its reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of Acetylaconitine with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of diterpenoid alkaloids.
Biology: Acetylaconitine is used in research to understand its effects on cellular processes and its potential as a bioactive compound.
Medicine: It has been investigated for its analgesic, anti-inflammatory, and antiarrhythmic properties. .
Mechanism of Action
Acetylaconitine exerts its effects primarily through its interaction with sodium channels in cell membranes. By binding to these channels, it alters their permeability, leading to an influx of sodium ions. This action can result in various physiological effects, including analgesia and antiarrhythmic activity. The compound’s ability to modulate sodium channels is a key factor in its therapeutic potential .
Comparison with Similar Compounds
Aconitine: The parent compound from which Acetylaconitine is derived. It shares similar biological activities but differs in its acetylation.
Mesaconitine: Another diterpenoid alkaloid with similar analgesic and anti-inflammatory properties.
Bulleyaconitine: Known for its potent analgesic effects and used in traditional medicine
Uniqueness of Acetylaconitine: Acetylaconitine is unique due to its specific acetylation, which can enhance its biological activity and reduce its toxicity compared to its parent compound, aconitine. This modification allows for more targeted therapeutic applications and improved safety profiles .
Properties
Molecular Formula |
C36H49NO12 |
---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
[(1S,5R,8R,13R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35-,36+/m0/s1 |
InChI Key |
RIPYIJVYDYCPKW-XUWUDDPCSA-N |
Isomeric SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Origin of Product |
United States |
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